molecular formula C12H15NO B12992857 6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]

6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]

Cat. No.: B12992857
M. Wt: 189.25 g/mol
InChI Key: PNUGDBMJRURWJE-UHFFFAOYSA-N
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Description

6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a chemical compound characterized by its unique spirocyclic structure. This compound features a methoxy group at the 6’ position and a spiro linkage between an azetidine ring and an indene moiety. The presence of these functional groups and the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable indene derivative with an azetidine precursor under specific conditions that promote spirocyclization. The reaction conditions often include the use of a base to deprotonate the azetidine precursor, followed by heating to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for 6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the azetidine ring or the indene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield an aldehyde or carboxylic acid, while reduction of the azetidine ring could lead to a more saturated spirocyclic structure.

Scientific Research Applications

6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.

    Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The methoxy group and spiro linkage play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene]
  • 6’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]

Uniqueness

6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is unique due to its specific spiro linkage and the presence of the methoxy group at the 6’ position. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The spiro linkage, in particular, contributes to the compound’s stability and its ability to interact with various molecular targets in a selective manner.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methoxyspiro[1,2-dihydroindene-3,3'-azetidine]

InChI

InChI=1S/C12H15NO/c1-14-10-3-2-9-4-5-12(7-13-8-12)11(9)6-10/h2-3,6,13H,4-5,7-8H2,1H3

InChI Key

PNUGDBMJRURWJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC23CNC3)C=C1

Origin of Product

United States

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